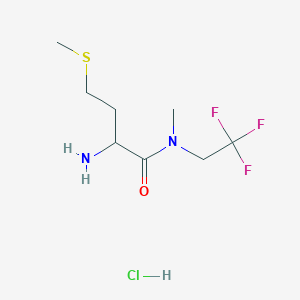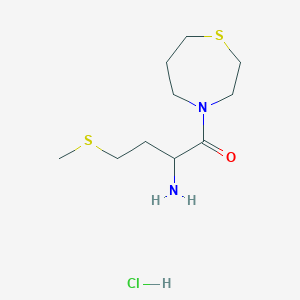
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is classified as a selective histone deacetylase 6 (HDAC6) inhibitor, which means that it can interfere with the function of HDAC6 enzymes, leading to changes in gene expression and cellular processes. In
作用機序
The mechanism of action of 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride involves inhibiting the activity of this compound enzymes. This compound is a class IIb histone deacetylase that is involved in the regulation of several cellular processes, including microtubule dynamics, protein trafficking, and autophagy. By inhibiting the activity of this compound, this compound can alter gene expression and cellular processes, leading to anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound inhibitors have been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, this compound inhibitors have been shown to have anti-inflammatory effects by inhibiting the activation of immune cells, such as macrophages.
実験室実験の利点と制限
One of the main advantages of using 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride in lab experiments is its specificity for this compound enzymes. This allows researchers to study the specific effects of this compound inhibition on cellular processes, without interfering with other HDAC enzymes. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound inhibitors have been shown to have toxic effects on normal cells, which could limit their therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in different disease models.
将来の方向性
There are several future directions for the study of 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride. One area of research is the development of combination therapies that include this compound inhibitors, such as this compound, with other anti-cancer drugs. Additionally, further studies are needed to determine the potential therapeutic applications of this compound inhibitors in neurodegenerative diseases and inflammatory disorders. Finally, the development of more selective and potent this compound inhibitors could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
合成法
The synthesis of 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride involves several steps. First, furfural is converted into furanyl alcohol, which is then reacted with ethylamine to form N-ethyl-2-furanylmethylamine. This intermediate is then reacted with butyric anhydride to form N-ethyl-N-(furan-3-ylmethyl)butanamide. Finally, this compound is converted into the hydrochloride salt form by reacting it with hydrochloric acid.
科学的研究の応用
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. This compound inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, this compound inhibitors have been shown to enhance the activity of other anti-cancer drugs, such as taxanes and proteasome inhibitors.
特性
IUPAC Name |
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-10(12)11(14)13(4-2)7-9-5-6-15-8-9;/h5-6,8,10H,3-4,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURAHVNRLVNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)CC1=COC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)

![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)

![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)

![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)

![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)